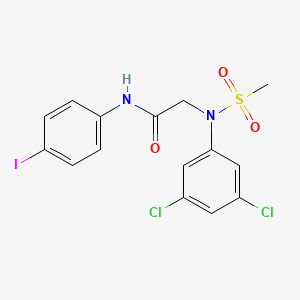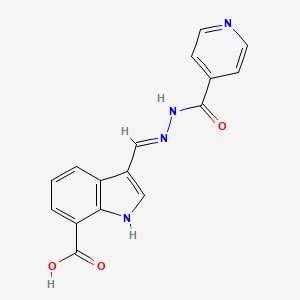![molecular formula C19H22N4O3 B6017290 5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B6017290.png)
5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromene moiety, a piperazine ring, and a pyridazinone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one typically involves multiple steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized via the cyclization of ortho-hydroxyaryl aldehydes with ethyl acetoacetate under acidic conditions.
Piperazine Ring Formation: The piperazine ring is often introduced through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The chromene moiety is then coupled with the piperazine ring using a suitable coupling agent such as carbodiimides.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one: shares similarities with other chromene and piperazine derivatives.
2H/4H-chromenes: These compounds also contain the chromene moiety and exhibit a range of biological activities.
Pyridazinone derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-21-18(24)11-16(12-20-21)22-6-8-23(9-7-22)19(25)15-10-14-4-2-3-5-17(14)26-13-15/h2-5,11-12,15H,6-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVXVVVQHONCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-ethylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6017212.png)

![3-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B6017234.png)

![6-(4-chlorophenyl)-N-[1-(methoxymethyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6017245.png)
![ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6017249.png)
![1-(3-methylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6017254.png)
![2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6017272.png)
![5-benzyl-6-[2-(dimethylamino)vinyl]-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B6017276.png)
![ethyl 5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017281.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B6017282.png)
![2-(cyclohexylmethyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6017295.png)

![N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B6017304.png)
